N-(Azido-PEG4)-N-bis(PEG4-NHS ester)

概要

説明

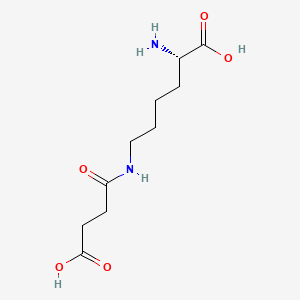

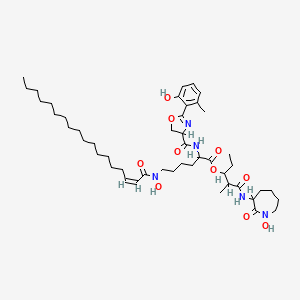

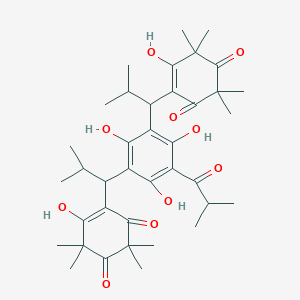

“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a popular PEG reagent that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

This compound is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .Molecular Structure Analysis

The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is C15H24N4O8 . Its molecular weight is 388.38 .Chemical Reactions Analysis

The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples . The NHS ester readily reacts with amines in aqueous solution or organic solvent .Physical And Chemical Properties Analysis

“N-(Azido-PEG4)-N-bis(PEG4-NHS ester)” is a liquid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .科学的研究の応用

Micropatterned Three-Dimensional Culture

- Application : In micropatterned three-dimensional cultures, azide-modified gelatin, which is prepared by mixing gelatin with Azide-PEG4-NHS ester solutions, is used. This has been demonstrated in the development of photodegradable gelatin hydrogels for cell encapsulation (Tamura et al., 2015).

Drug Delivery and Anticancer Effects

- Application : The bis(PEG) polymer, in conjugation with paclitaxel, is utilized to enhance drug solubility and cytotoxicity in cancer treatment. This highlights the potential use of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in drug delivery systems (Khandare et al., 2006).

Analytical Methods for PEGylated Biopharmaceuticals

- Application : In the field of biopharmaceuticals, PEGylation reagents like N-hydroxysuccinimide (NHS) esters are used to improve the bioavailability and reduce immunogenicity of active peptides or proteins (Crafts et al., 2016).

Hydrogels for Biomedical Applications

- Application : Hydrogels formed from N-hydroxysuccinimide (NHS) activated oxo-esters and N-cysteine endgroups, synthesized from branched poly(ethylene glycol) (PEG), have been developed for in-vitro cell encapsulation and in-vivo implantation, indicating the role of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in tissue engineering and drug delivery (Strehin et al., 2013).

Synthesis of 'Umbrella-Like' PEG for Bioconjugation

- Application : N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is used in the synthesis of 'umbrella-like' poly(ethylene glycol) structures for protein conjugation, indicating its utility in the development of novel biocompatible materials (Zhang et al., 2010).

Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics

- Application : In the engineering of erythrocyte membranes for the display of antibodies, heterobifunctional NHS-PEG-azido (NHS-PEG-N3) is used, suggesting the potential of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) in therapeutic applications (Ji et al., 2019).

PEGylation of RNA Spiegelmers

- Application : The use of NHS-ester-activated carboxylic acids for post-synthetic modification of oligonucleotides, as demonstrated in the PEGylation of RNA Spiegelmers, highlights another application area of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) (Bethge & Vonhoff, 2020).

Nanoparticle Stabilization and Catalysis Template

- Application : As a stabilizer for nanoparticles used in catalysis, demonstrating its potential in materials science and catalytic processes (Deraedt et al., 2014).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-(Azido-PEG4)-N-bis(PEG4-NHS ester) plays a crucial role in biochemical reactions. It is known to react with primary amine groups, such as the side chain of lysine residues or aminosilane-coated surfaces, forming a stable amide bond . The azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The effects of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) on cells and cellular processes are profound. By reacting with primary amines in proteins, it can modify the protein structure and subsequently influence cell function

Molecular Mechanism

The molecular mechanism of action of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) involves its interaction with biomolecules. It forms covalent bonds with primary amines, enabling efficient and specific conjugation of derivatized molecules in biological samples .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N6O20/c41-43-42-7-13-55-19-25-61-31-34-64-28-22-58-16-10-44(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(51)65-45-35(47)1-2-36(45)48)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(52)66-46-37(49)3-4-38(46)50/h1-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQXOKLTRWLWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N6O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)